2-Acetylamino-6-aminobenzoic acid
Overview
Description
2-Acetylamino-6-aminobenzoic acid, also known as 2-Acetamido-6-aminobenzoic acid, is a compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.1873 . It is also referred to by other names such as Benzoic acid, 2-acetamido-6-amino- .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as benzocaine, involves two main steps: esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction, or it could start with nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string: InChI=1S/C9H10N2O3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 194.19 and a molecular formula of C9H10N2O3 .Scientific Research Applications
Synthesis and Biological Activity
2-Acetylamino-6-aminobenzoic acid and its derivatives have been extensively studied for their synthesis and biological activity. Notable research includes the synthesis of N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole-6-carboxylic acid derivatives, which have demonstrated good to moderate antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Chavan & Pai, 2007). Another study involved the preparation of acetylated, reduced, and oxidized derivatives of 2,4-diaminotoluene and 2,6-dinitrotoluene, leading to the synthesis of 2-acetylamino-4-aminobenzoic acid (Mori et al., 1986).
Antibacterial Screening of Derivatives
New heterocyclic derivatives of 1-aminoanthraquinone bearing 2-aminobenzothaizole moieties were synthesized and showed promising antibacterial activity against various bacteria, including Streptococcuss pneumoniae and Salmonella typhi (Khan et al., 2016).
Applications in Dye Preparation
This compound has been used in the preparation of azo dyes. A study described the hydrolysis of 2-acetylamino-6-nitrobenzothiazole for the preparation of 2-amino-6-nitrobenzothiazole, a useful diazo component in dye preparation (Jirman & Čermák, 1989).
Synthesis of α-Ketoamide Derivatives
OxymaPure/DIC was utilized as a reagent for synthesizing a series of α-ketoamide derivatives incorporating this compound. This method showed clear advantages in terms of purity and yield (El‐Faham et al., 2013).
Fluorescence Spectra of Derivatives
The synthesis of N-substituted-7-acylamino-3-phenylisocarbostyril and 6-Phenylbenzimidazo derivatives from this compound was studied, and their fluorescence spectra were analyzed, indicating potential applications in fluorescence-based technologies (Yagi et al., 1969).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-acetamido-6-aminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-5(12)11-7-4-2-3-6(10)8(7)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTPONPRTFVJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204790 | |
Record name | Benzoic acid, 2-acetamido-6-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-11-0 | |
Record name | 2-(Acetylamino)-6-aminobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5623-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetylamino-6-aminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-acetamido-6-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetylamino-6-aminobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN8FUT8ZTU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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